Ciclapolina 9

Descripción general

Descripción

Cyclapolin 9 is a potent, selective, and ATP-competitive polo-like kinase 1 (PLK1) inhibitor with an IC50 of 500 nM . It is inactive against other kinases .

Molecular Structure Analysis

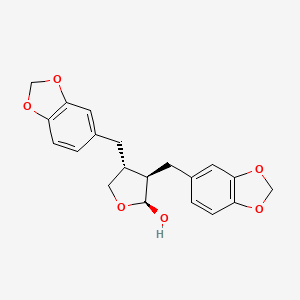

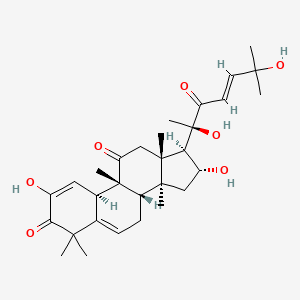

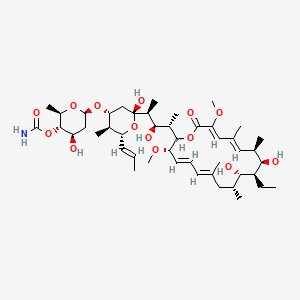

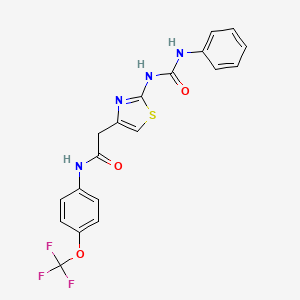

The molecular weight of Cyclapolin 9 is 307.21 and its formula is C9H4F3N3O4S . The SMILES representation of its structure is O=C(C1=N+C2=CC(C(F)(F)F)=CC(N+=O)=C2S1)N .Physical And Chemical Properties Analysis

Cyclapolin 9 is a solid substance with a light yellow to yellow color . It is soluble to 20 mg/mL in DMSO .Aplicaciones Científicas De Investigación

C9H4F3N3O4S C_9H_4F_3N_3O_4S C9H4F3N3O4S

y un peso molecular de 307.21 . Es principalmente reconocida por su función como inhibidor de la quinasa similar a Polo (Plk), con una IC50 de 500 nM, lo que indica su potencia para inhibir Plk1 . A continuación se presenta un análisis exhaustivo de las aplicaciones de la Ciclapolina 9 en la investigación científica, dividido en secciones distintas para mayor claridad.Investigación del Cáncer

This compound: como inhibidor de Plk1 tiene implicaciones significativas en la investigación del cáncer. Plk1 a menudo se regula al alza en varios tipos de tumores, y su inhibición puede interrumpir la progresión mitótica, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Esto convierte a la this compound en una herramienta valiosa para estudiar la biología de las células cancerosas y las posibles intervenciones terapéuticas.

Estudios del Ciclo Celular

La inhibición de Plk1 por This compound puede utilizarse para estudiar la regulación del ciclo celular. Al inhibir selectivamente Plk1, los investigadores pueden observar los efectos sobre el mantenimiento del huso del polo y la segregación cromosómica durante la mitosis, proporcionando información sobre los mecanismos de la división celular .

Desarrollo de Agentes Antitumorales

Dada su inhibición selectiva de Plk1, This compound es un candidato prometedor para el desarrollo de agentes antitumorales. Su capacidad para inducir el arresto mitótico la convierte en un posible fármaco para atacar las células tumorales que se dividen rápidamente mientras se preservan las células normales .

Perfil de Selectividad de la Quinasa

This compound: la selectividad de esta sustancia contra un panel de 20 quinasas la convierte en una excelente herramienta para el perfil de selectividad de la quinasa. Los investigadores pueden utilizarla para comprender la especificidad de los inhibidores de la quinasa y para diseñar fármacos con efectos mínimos fuera del objetivo .

Biología Química

En biología química, This compound puede utilizarse para etiquetar y rastrear la actividad de Plk1 dentro de las células. Esta aplicación puede ayudar a visualizar los procesos dinámicos de Plk1 durante la división celular y a identificar sus socios de interacción .

Estudios Farmacológicos

This compound: puede emplearse en estudios farmacológicos para determinar la relación dosis-respuesta de la inhibición de Plk1. Estos estudios son cruciales para establecer la ventana terapéutica y para optimizar la dosis de los inhibidores de Plk1 en entornos clínicos .

Acoplamiento Molecular y Simulación

This compound: puede utilizarse en estudios de acoplamiento molecular y simulación para predecir su afinidad de unión e interacciones con Plk1. Este enfoque computacional ayuda a comprender la base molecular de su acción inhibitoria y a diseñar derivados más potentes .

Química Sintética

Por último, en química sintética, This compound sirve como un andamiaje para la síntesis de compuestos novedosos. Los químicos pueden modificar su estructura para mejorar su potencia, selectividad y propiedades farmacocinéticas para diversas aplicaciones biomédicas .

Mecanismo De Acción

Target of Action

Cyclapolin 9 is a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) . PLK1 is a serine/threonine-protein kinase that performs several crucial functions during the M phase of the cell cycle, including the regulation of centrosome maturation and spindle assembly, the removal of cohesins from chromosome arms, the inactivation of anaphase-promoting complex/cyclosome (APC/C) inhibitors, and the regulation of mitotic exit and cytokinesis .

Mode of Action

Cyclapolin 9 interacts with its target, PLK1, in an ATP-competitive manner . This means that Cyclapolin 9 competes with ATP for the same binding site on PLK1, thereby inhibiting the kinase’s activity. The IC50 value of Cyclapolin 9 for PLK1 is 500 nM, indicating a strong affinity for this target .

Biochemical Pathways

The inhibition of PLK1 by Cyclapolin 9 affects several biochemical pathways related to cell cycle progression. For instance, it can interfere with the normal function of centrosomes and spindle assembly, which are crucial for accurate chromosome segregation during mitosis . .

Pharmacokinetics

Its solubility in dmso (20 mg/ml) suggests that it may have good bioavailability .

Result of Action

One of the known cellular effects of Cyclapolin 9 is the reduction of electric field stimulation (EFS)-induced contractions of prostate strips . This suggests that Cyclapolin 9 could potentially be used to inhibit α1-adrenergic smooth muscle contraction in the human prostate .

Action Environment

It is known that cyclapolin 9 is stable under normal room temperature conditions

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Cyclapolin 9 functions as an ATP-competitive inhibitor of PLK1 with an IC50 of 500 nM . It selectively inhibits PLK1 without affecting other kinases . Cyclapolin 9 interacts with the ATP-binding site of PLK1, preventing the phosphorylation of downstream substrates. This inhibition disrupts the normal function of PLK1 in cell cycle progression and mitosis .

Cellular Effects

Cyclapolin 9 has been shown to influence various cellular processes. It inhibits the contraction of prostate smooth muscle cells by reducing electric field stimulation-induced contractions . Cyclapolin 9 also affects cell signaling pathways, including the NLRP3 inflammasome pathway, by dampening the inflammasome-elicited response in inflammatory disease models . Additionally, Cyclapolin 9 can induce the collapse of spindle poles in cells, leading to mitotic arrest and apoptosis .

Molecular Mechanism

At the molecular level, Cyclapolin 9 exerts its effects by binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in mitotic progression, such as Cdc25 and Wee1 . Cyclapolin 9 also disrupts the recruitment of γ-tubulin to centrosomes, impairing microtubule nucleation and spindle pole maintenance . These molecular interactions ultimately lead to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, Cyclapolin 9 has demonstrated stability when stored at -20°C for up to three years . Over time, Cyclapolin 9 maintains its inhibitory effects on PLK1, leading to sustained mitotic arrest and apoptosis in treated cells . Long-term studies have shown that Cyclapolin 9 can induce persistent changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of Cyclapolin 9 vary with dosage. At lower doses, Cyclapolin 9 effectively inhibits PLK1 activity without causing significant toxicity . At higher doses, Cyclapolin 9 can induce adverse effects, including weight loss and organ toxicity . Threshold effects have been observed, where a minimum concentration of Cyclapolin 9 is required to achieve significant inhibition of PLK1 and subsequent cellular effects .

Metabolic Pathways

Cyclapolin 9 is involved in metabolic pathways related to cell cycle regulation and mitosis. It interacts with enzymes such as Cdc25 and Wee1, which are critical for the activation and inhibition of cyclin-dependent kinase 1 (CDK1)-cyclin B complex . By inhibiting PLK1, Cyclapolin 9 disrupts these pathways, leading to cell cycle arrest and apoptosis .

Transport and Distribution

Within cells, Cyclapolin 9 is transported and distributed primarily through passive diffusion . It accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK1 . Cyclapolin 9 does not rely on specific transporters or binding proteins for its cellular distribution .

Subcellular Localization

Cyclapolin 9 localizes to the cytoplasm and nucleus of cells, where it interacts with PLK1 . The subcellular localization of Cyclapolin 9 is crucial for its inhibitory activity, as it needs to access the ATP-binding site of PLK1 within these compartments . Cyclapolin 9 does not undergo significant post-translational modifications that affect its localization or function .

Propiedades

IUPAC Name |

7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFLXKUKCSDMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B1669313.png)

![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1669317.png)